2-(Carboxymethyl)-5-nitrobenzoic acid 2-(Carboxymethyl)-5-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 3898-66-6
VCID: VC5037204
InChI: InChI=1S/C9H7NO6/c11-8(12)3-5-1-2-6(10(15)16)4-7(5)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14)
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC(=O)O
Molecular Formula: C9H7NO6
Molecular Weight: 225.156

2-(Carboxymethyl)-5-nitrobenzoic acid

CAS No.: 3898-66-6

Cat. No.: VC5037204

Molecular Formula: C9H7NO6

Molecular Weight: 225.156

* For research use only. Not for human or veterinary use.

2-(Carboxymethyl)-5-nitrobenzoic acid - 3898-66-6

Specification

CAS No. 3898-66-6
Molecular Formula C9H7NO6
Molecular Weight 225.156
IUPAC Name 2-(carboxymethyl)-5-nitrobenzoic acid
Standard InChI InChI=1S/C9H7NO6/c11-8(12)3-5-1-2-6(10(15)16)4-7(5)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14)
Standard InChI Key QHIFWNXJOHQQTH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC(=O)O

Introduction

Structural Characteristics and Nomenclature

The molecular formula of 2-(carboxymethyl)-5-nitrobenzoic acid is C9H7NO6\text{C}_9\text{H}_7\text{NO}_6, with a molecular weight of 237.16 g/mol. Its IUPAC name derives from the benzene ring substituted with a nitro group (-NO2_2) at position 5 and a carboxymethyl group (-CH2_2-COOH) at position 2 (Figure 1). The planar aromatic system facilitates electronic interactions between the electron-withdrawing nitro group and the carboxylate functionalities, influencing its solubility and reactivity .

Table 1: Key Structural Features

FeatureDescription
Aromatic substitutionNitro (position 5), carboxymethyl (position 2)
Functional groupsCarboxylic acid (-COOH), nitro (-NO2_2), methylene (-CH2_2-)
TautomerismPossible enol-keto tautomerism due to adjacent carboxyl and nitro groups

Synthesis and Production Methods

Synthetic routes to 2-(carboxymethyl)-5-nitrobenzoic acid typically involve sequential nitration and carboxymethylation steps. A documented method from the Open Reaction Database (ORD) involves reacting 5-nitro-2-carboxymethyl-benzoic acid with ammonia under heating conditions. The reaction proceeds via nucleophilic substitution, with ammonia facilitating the formation of an intermediate amide, later hydrolyzed to the carboxylic acid (Reaction 1).

5-Nitro-2-carboxymethyl-benzoic acid+NH32-(Carboxymethyl)-5-nitrobenzoic acid[2]\text{5-Nitro-2-carboxymethyl-benzoic acid} + \text{NH}_3 \rightarrow \text{2-(Carboxymethyl)-5-nitrobenzoic acid} \quad[2]

Reaction Conditions

  • Temperature: 80–100°C

  • Solvent: Aqueous ammonia

  • Time: 30 minutes

Industrial-scale production may employ continuous-flow reactors to optimize yield and purity, though specific protocols remain proprietary.

Physical and Chemical Properties

The compound exhibits moderate solubility in polar solvents (e.g., water: ~4.7 g/L at 20°C) and organic solvents like acetone. Its melting point is estimated at 150–160°C, extrapolated from structurally similar analogs .

Table 2: Comparative Physical Properties of Nitrobenzoic Acid Derivatives

CompoundMelting Point (°C)Density (g/cm³)Water Solubility (g/L)
2-(Carboxymethyl)-5-nitrobenzoic acid150–160*1.45*4.7*
5-Methyl-2-nitrobenzoic acid 134–1361.434.7
2-Methyl-5-nitrobenzoic acid 177–1801.43<0.1

*Estimated from analogs

Chemical Reactivity and Derivatives

The nitro and carboxylic acid groups confer distinct reactivity:

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) reduces the nitro group to an amine, yielding 2-(carboxymethyl)-5-aminobenzoic acid, a potential intermediate for dyes or pharmaceuticals .

  • Esterification: Reaction with alcohols (e.g., methanol, ethanol) under acidic conditions produces esters, enhancing lipid solubility for drug delivery applications .

  • Decarboxylation: Thermal decomposition at >200°C generates CO2_2 and 5-nitro-o-xylene, though this pathway is less synthetically useful .

Comparative Analysis with Structural Analogs

2-(2-Carboxyethyl)-5-nitrobenzoic acid (CID 15885144) :

  • Elongated side chain (ethyl vs. methyl) increases molecular weight (239.18 g/mol) and lipophilicity.

  • Reduced aqueous solubility (<0.1 g/L) limits pharmaceutical utility compared to the methyl variant.

5-Methyl-2-nitrobenzoic acid :

  • Lacks the carboxymethyl group, simplifying synthesis but reducing functional versatility.

  • Similar melting point (134–136°C) and density (1.43 g/cm³).

Future Research Directions

  • Synthesis Optimization: Develop greener methodologies (e.g., microwave-assisted reactions) to improve yield and scalability.

  • Biological Screening: Evaluate neuroprotective, antimicrobial, and anticancer activity in vitro and in vivo.

  • Drug Delivery Systems: Encapsulate in lipid nanoparticles (cf. ) to enhance blood-brain barrier penetration.

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